2-Amino-1-(2-thiazolyl)ethanone Hydrochloride
Description
2-Amino-1-(2-thiazolyl)ethanone Hydrochloride is a heterocyclic compound featuring a thiazole ring linked to an amino-ketone moiety. Thiazole derivatives are notable for their roles in medicinal chemistry, particularly in targeting enzymes or receptors due to their electron-rich sulfur-containing ring.
Properties
IUPAC Name |
2-amino-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS.ClH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPGQHCZNBGQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-thiazolyl)ethanone Hydrochloride typically involves the reaction of 2-bromo-1-(2-thiazolyl)ethanone with thiourea under specific conditions. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-thiazolyl)ethanone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives. These products have significant applications in medicinal chemistry and drug development .
Scientific Research Applications
Anticancer Properties
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including 2-amino-1-(2-thiazolyl)ethanone hydrochloride. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives have shown effectiveness against HepG2 and PC12 cell lines, demonstrating their potential as anticancer agents through mechanisms such as Poly(ADP-Ribose) Polymerase-1 inhibition .
Antimicrobial Effects
The compound exhibits significant antimicrobial properties against a range of pathogens. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications on the thiazole ring enhance antibacterial activity, making these compounds promising candidates for developing new antibiotics .
Anticonvulsant Activity
Recent investigations into thiazole derivatives have revealed their anticonvulsant properties. Compounds derived from this compound have been tested for their ability to prevent seizures in animal models, showcasing their potential in treating epilepsy and other seizure disorders .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:
- Condensation Reactions : Combining thiourea with α-haloketones to form the thiazole ring.
- Functionalization : Introducing various substituents to enhance biological activity.
Table 1 summarizes some synthetic routes and their corresponding derivatives:
| Synthetic Route | Derivative Example | Activity |
|---|---|---|
| Thiourea + α-Haloketone | 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-... | Anticonvulsant |
| Reaction with Acetophenone | 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)... | Anticancer |
| Heterocyclization with Malononitrile | 3-cyano-5-oxo-1H-pyrrole derivatives | Antitumor |
Case Studies and Research Findings
Several studies have documented the therapeutic applications of thiazole derivatives:
- A study demonstrated that a series of thiazole-pyridine hybrids exhibited superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
- Another research effort focused on synthesizing novel thiazole-based compounds that showed remarkable antibacterial activity against resistant strains such as MRSA and E. coli .
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-thiazolyl)ethanone Hydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, it can interact with cellular pathways to exert its anticancer and anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Substituent Impact : Hydroxyl and methoxy groups improve water solubility, while methyl/fluorine substituents increase lipophilicity and membrane permeability.
Physicochemical Properties
Melting Points and Stability
- 2-Aminoethanol HCl: mp 75–77°C; hygroscopic.
- 2-Amino-1-(3-methoxyphenyl)ethanone HCl: Boiling point 320.2°C (estimated); flash point 147.5°C.
The thiazolyl variant’s melting point is unreported, but sulfur’s electron-withdrawing effects may lower it compared to morpholine derivatives.
Solubility
- Hydroxyphenyl derivatives show higher aqueous solubility (>50 mg/mL in water).
- Fluorophenyl and methylphenyl analogs are more soluble in organic solvents (e.g., methanol, DMSO).
Pharmacological Activity
- CYP Interactions : Electron-rich thiazoles may inhibit cytochrome P450 enzymes more potently than phenyl analogs due to sulfur’s nucleophilicity.
Biological Activity
2-Amino-1-(2-thiazolyl)ethanone hydrochloride, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a thiazole ring, which are known to contribute to various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.
- Chemical Name : this compound
- CAS Number : 374671-66-6
- Molecular Formula : C4H6ClN3OS
- Molecular Weight : 179.62 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. This is achieved through inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound. For instance:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including gastric and colorectal cancers. It was shown to inhibit cell proliferation in a concentration-dependent manner, with IC50 values indicating effective potency against these malignancies .
- Mechanism : The compound's ability to bind to colchicine sites on tubulin leads to microtubule destabilization, which is crucial for its anticancer effects .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties:
- Antibacterial Effects : Studies have reported moderate to good antibacterial activity against several strains of bacteria. The mechanism involves interference with bacterial cell wall synthesis and disruption of metabolic pathways .
- Antifungal Properties : Preliminary evaluations indicate that this compound may also exhibit antifungal activity against common pathogens, although specific data on antifungal efficacy remains limited.
Antioxidant Activity
The antioxidant capacity of this compound has been explored in various models:
- Free Radical Scavenging : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular systems. This property may contribute to its protective effects against oxidative damage in cells .
Case Studies and Research Findings
Q & A
Basic: What are the optimal synthetic routes for 2-Amino-1-(2-thiazolyl)ethanone Hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Key steps include:
- Thiazole Ring Formation: Reacting thiourea derivatives with α-halo ketones under acidic conditions (e.g., HCl) to form the thiazolyl moiety .
- Amination: Introducing the amino group via reductive amination or direct substitution, often using ammonia or protected amines .
- Hydrochloride Salt Formation: Final treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt .
Critical Parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
